O,O-dimethyl S-2-oxo-2-(2-oxoethylamino)ethyl phosphorodithioate
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Overview
Description
Formothion solution, known chemically as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl dithiophosphate, is an organophosphorus compound primarily used as an insecticide and acaricide. It is effective against a variety of sucking pests and some biting and chewing insects. The compound is characterized by its yellow viscous oil or crystalline mass form and has a molecular weight of 257.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formothion is synthesized through the reaction of N-formyl-N-methylcarbamoylmethyl chloride with O,O-dimethyl phosphorodithioate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of formothion involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
- Dissolving the reactants in a suitable solvent like toluene or xylene.
- Adding a base to initiate the reaction.
- Purifying the product through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Formothion undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: N-formyl-N-methylcarbamoylmethyl alcohol and O,O-dimethyl phosphorodithioate.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Formothion is widely used in scientific research due to its insecticidal properties. Some of its applications include:
Mechanism of Action
Formothion exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulses, which ultimately result in the paralysis and death of the insect . The compound is also suspected to be an endocrine disruptor, affecting hormonal balance in exposed organisms .
Comparison with Similar Compounds
Parathion: Another organophosphorus insecticide with a similar mode of action but higher toxicity.
Malathion: Less toxic compared to formothion and used in both agricultural and residential pest control.
Diazinon: Similar in structure and function but with different environmental persistence and toxicity profiles.
Uniqueness of Formothion: Formothion is unique due to its relatively low toxicity among organophosphorus insecticides, making it safer for use in various applications. Its effectiveness against a broad spectrum of pests and its stability in non-polar solvents further enhance its utility .
Properties
Molecular Formula |
C6H12NO4PS2 |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C6H12NO4PS2/c1-10-12(13,11-2)14-5-6(9)7-3-4-8/h4H,3,5H2,1-2H3,(H,7,9) |
InChI Key |
YWTMNNAJWPZMJC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCC(=O)NCC=O |
Origin of Product |
United States |
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